molecular formula C16H10Cl2N2O2 B11945575 5-Chloro-8-quinolyl N-(4-chlorophenyl)carbamate CAS No. 20842-58-4

5-Chloro-8-quinolyl N-(4-chlorophenyl)carbamate

Cat. No.: B11945575
CAS No.: 20842-58-4
M. Wt: 333.2 g/mol
InChI Key: WETZSCSABWNGOR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-8-quinolyl N-(4-chlorophenyl)carbamate typically involves the reaction of 5-chloro-8-quinoline with 4-chlorophenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-8-quinolyl N-(4-chlorophenyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydroxide, potassium cyanide

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce amines .

Scientific Research Applications

5-Chloro-8-quinolyl N-(4-chlorophenyl)carbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-8-quinolyl N-(4-chlorophenyl)carbamate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is thought to interfere with cellular processes such as DNA replication or protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-8-quinolyl N-(4-chlorophenyl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

20842-58-4

Molecular Formula

C16H10Cl2N2O2

Molecular Weight

333.2 g/mol

IUPAC Name

(5-chloroquinolin-8-yl) N-(4-chlorophenyl)carbamate

InChI

InChI=1S/C16H10Cl2N2O2/c17-10-3-5-11(6-4-10)20-16(21)22-14-8-7-13(18)12-2-1-9-19-15(12)14/h1-9H,(H,20,21)

InChI Key

WETZSCSABWNGOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)OC(=O)NC3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

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